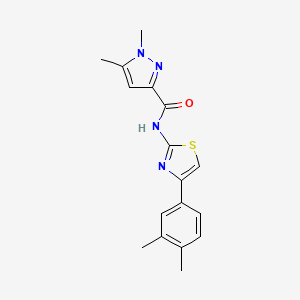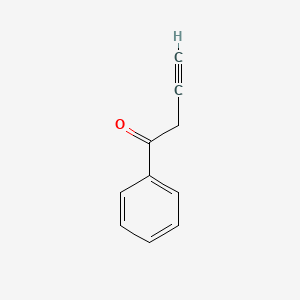![molecular formula C14H14Cl2N2O2 B14144056 3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 88808-34-8](/img/structure/B14144056.png)
3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound known for its unique spirocyclic structure. This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly as a selective agonist for certain receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of 3,5-dichloroaniline with a spirocyclic ketone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction mixture is then heated to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their cyclization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological receptors.
Medicine: Explored as a potential therapeutic agent for neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by selectively binding to specific receptors, such as delta opioid receptors. This binding triggers a cascade of intracellular events, leading to the modulation of signal transduction pathways. The molecular targets include G-protein coupled receptors and associated signaling proteins.
Comparison with Similar Compounds
Similar Compounds
- 1,3,8-Triazaspiro[4.5]decane-2,4-dione
- 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives
Uniqueness
3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct pharmacological properties. Unlike its analogs, this compound exhibits selective agonism for certain receptors, making it a valuable candidate for drug development .
Properties
CAS No. |
88808-34-8 |
|---|---|
Molecular Formula |
C14H14Cl2N2O2 |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C14H14Cl2N2O2/c15-9-6-10(16)8-11(7-9)18-12(19)14(17-13(18)20)4-2-1-3-5-14/h6-8H,1-5H2,(H,17,20) |
InChI Key |
GYWLJFOZPUIWDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,6-trimethyl-N-(propan-2-yl)benzenesulfonamide](/img/structure/B14144002.png)
![4-{(E)-[4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)phenyl]diazenyl}benzonitrile](/img/structure/B14144006.png)
![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone](/img/structure/B14144020.png)


![(3Z)-2-oxo-3-spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-ylidenepropanehydrazide](/img/structure/B14144049.png)

![1-(2-Bromoethyl)spiro[2.2]pentane](/img/structure/B14144086.png)



